(1S)-6-Bromo-5-fluoroindanylamine
Description
(1S)-6-Bromo-5-fluoroindanylamine (CAS: 1272726-23-4) is a chiral bicyclic amine derivative with a molecular formula of C₉H₉BrFN and a molecular weight of 230.08 g/mol. The compound features a fused indane ring system substituted with bromine and fluorine at the 6- and 5-positions, respectively, and an amine group at the 1-position in the (S)-configuration . Its stereochemistry is defined by the InChIKey JZEDKCXKYVZFOY-VIFPVBQESA-N, and its SMILES notation (BrC1C(=CC2=C(C=1)C@HN)F) highlights the spatial arrangement of substituents.
Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 1 donor, 2 acceptors .
- Lipophilicity (XLogP): Calculated value of 2, suggesting moderate hydrophobicity .
- Purity: Available at 99% (1g scale) from commercial suppliers .
The compound’s structural uniqueness lies in its halogenated aromatic system and rigid bicyclic scaffold, which may influence receptor binding or metabolic stability in pharmaceutical applications.
Properties
IUPAC Name |
(1S)-6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9H,1-2,12H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEDKCXKYVZFOY-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@H]1N)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-6-Bromo-5-fluoroindanylamine typically involves the bromination and fluorination of indanylamine precursors. One common method is the selective bromination of 5-fluoroindanylamine using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of (1S)-6-Bromo-5-fluoroindanylamine may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
(1S)-6-Bromo-5-fluoroindanylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the bromo and fluoro positions are possible, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of indanylamine oxo derivatives.
Reduction: Formation of reduced indanylamine derivatives.
Substitution: Formation of substituted indanylamine derivatives.
Scientific Research Applications
(1S)-6-Bromo-5-fluoroindanylamine: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S)-6-Bromo-5-fluoroindanylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen Effects: The dual halogenation (Br and F) in (1S)-6-Bromo-5-fluoroindanylamine increases molecular weight by ~17% compared to the non-halogenated parent compound (indanylamine). Bromine’s electronegativity and steric bulk may enhance binding affinity in hydrophobic pockets, while fluorine’s small size improves metabolic stability . Compared to mono-halogenated analogs (e.g., 6-Bromoindanylamine), the addition of fluorine slightly reduces lipophilicity (XLogP 2 vs.
Stereochemical Influence :
The (1S)-configuration may confer enantioselective interactions with chiral biological targets, though comparative data for the (1R)-enantiomer are unavailable in the provided evidence.
Polar Surface Area :
All analogs share a similar TPSA (~26 Ų), suggesting comparable passive membrane permeability.
Research Findings and Discussion
However, its structural features align with trends observed in medicinal chemistry:
- Halogenated Aromatics : Bromine and fluorine are common substituents in drug candidates to modulate electronic properties and resist oxidative metabolism .
- Bicyclic Scaffolds : Indanylamine derivatives are explored as intermediates for kinase inhibitors or neurotransmitter analogs due to their conformational rigidity.
Limitations:
- No direct data on bioactivity, toxicity, or synthetic routes are available in the provided source.
- Comparisons with analogs are theoretical and based on structural extrapolation.
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